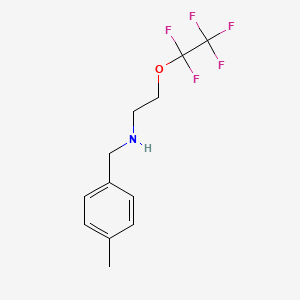

(4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine

Description

(4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine is a secondary amine featuring a 4-methylbenzyl group linked to a 2-pentafluoroethyloxyethyl substituent. This compound combines aromatic and fluorinated moieties, which likely influence its physicochemical properties, such as lipophilicity, thermal stability, and electronic characteristics.

Properties

Molecular Formula |

C12H14F5NO |

|---|---|

Molecular Weight |

283.24 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |

InChI |

InChI=1S/C12H14F5NO/c1-9-2-4-10(5-3-9)8-18-6-7-19-12(16,17)11(13,14)15/h2-5,18H,6-8H2,1H3 |

InChI Key |

AECZWAPIVGLEDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCOC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine typically involves a multi-step process:

Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-methyl-benzyl chloride from toluene through chlorination.

Nucleophilic Substitution: The 4-methyl-benzyl chloride undergoes nucleophilic substitution with 2-pentafluoroethyloxyethylamine to form the desired product. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts to enhance reaction rates.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.

Substitution: The amine group can participate in substitution reactions, forming various substituted amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

(4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyloxyethyl chain may enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Methylbenzyl Amines with Aromatic Substituents

Compounds bearing the 4-methylbenzyl group are widely explored for applications ranging from fluorescent probes to metal complexes. Key examples include:

Key Observations :

- The 4-methylbenzyl group contributes steric bulk and moderate electron-donating effects.

- The target compound’s pentafluoroethyloxyethyl group introduces strong electron-withdrawing properties and high lipophilicity compared to non-fluorinated analogs. This may enhance metabolic stability and membrane permeability in biological systems.

Fluorinated Amines

Fluorinated amines are valued for their stability and unique reactivity. Comparative

Key Observations :

- The pentafluoroethyl group in the target compound increases electronegativity and may reduce nucleophilicity at the amine center compared to partially fluorinated analogs.

- Fluorinated amines generally exhibit enhanced thermal and oxidative stability, as seen in industrial applications (e.g., HSAS resistance in –7).

Amines with Ether/Thioether Linkages

Ether and thioether groups modulate solubility and reactivity:

Key Observations :

- The ether linkage in the target compound likely improves hydrolytic stability compared to thioethers, which are prone to oxidation.

- The pentafluoroethyloxy group’s strong electron-withdrawing nature may reduce basicity of the amine compared to non-fluorinated ether analogs.

Biological Activity

The compound (4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine has garnered attention in recent pharmacological research due to its potential biological activity. This article explores its biological effects, particularly focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the pentafluoroethyloxy group significantly influences its lipophilicity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds, particularly those with similar structural motifs. For instance, a series of benzyl-substituted quinazolinones demonstrated significant antitumor activity with mean GI(50) values ranging from 7.24 µM to 14.12 µM, which were notably more potent than the standard 5-fluorouracil (GI(50) = 22.60 µM) . This suggests that modifications in the benzyl structure can enhance biological efficacy.

The mechanisms through which this compound exerts its biological effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, compounds with similar structures have been shown to induce G2/M-phase arrest in HeLa cells and perturb normal microtubule dynamics as observed via confocal microscopy .

Structure-Activity Relationships (SAR)

A systematic study on related compounds revealed that specific substitutions significantly impact antiproliferative activity. For instance, the introduction of different aryl groups at certain positions led to variations in IC50 values against various cancer cell lines. The compound 4e , a derivative with a meta-phenoxy substituent, exhibited an IC50 of 0.56 µM against MCF-7 cells, indicating a strong correlation between structural modifications and biological potency .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Structure Description | IC50 (µM) | Cell Line |

|---|---|---|---|

| 4a | Benzyl derivative | 7.3 | MCF-7 |

| 4b | Phenoxy-substituted | 16 | MCF-7 |

| 4c | Meta-phenoxy | 0.56 | MCF-7 |

| 4e | Simplified aryl group | 560 | U937 |

Case Studies

Case studies on similar compounds have demonstrated their potential in targeting specific cancer types. For instance, molecular docking studies indicated that certain derivatives bind effectively to ATP binding sites in kinases such as EGFR-TK and B-RAF, inhibiting growth in melanoma and other cancer cell lines . These findings underscore the necessity for further exploration into the pharmacodynamics of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.